N-Methoxycarbonyl-L-tert-leucine

Description

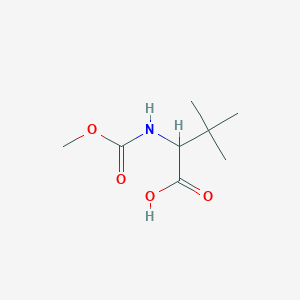

N-Methoxycarbonyl-L-tert-leucine (CAS: 162537-11-3) is a protected amino acid derivative featuring a tert-leucine backbone with a methoxycarbonyl (MOC) group on the α-amino group. Its systematic name is (2S)-2-[(methoxycarbonyl)amino]-3,3-dimethylbutanoic acid . This compound is a critical intermediate in the synthesis of atazanavir (Reyataz®), a protease inhibitor used in HIV treatment, where it contributes to the drug’s stereochemical integrity and bioavailability .

Properties

Molecular Formula |

C8H15NO4 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

2-(methoxycarbonylamino)-3,3-dimethylbutanoic acid |

InChI |

InChI=1S/C8H15NO4/c1-8(2,3)5(6(10)11)9-7(12)13-4/h5H,1-4H3,(H,9,12)(H,10,11) |

InChI Key |

NWPRXAIYBULIEI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(C(=O)O)NC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Principle of Diastereomeric Resolution

The resolution of racemic 2-methoxycarbonylamino-3,3-dimethylbutyric acid using chiral amines is a cornerstone method. This approach exploits differential solubility of diastereomeric salts in specific solvents, enabling selective crystallization of the L-enantiomer.

Reaction Workflow

-

Racemic Acid Synthesis : 2-Methoxycarbonylamino-3,3-dimethylbutyric acid is synthesized via acylation of 3,3-dimethylbutyric acid with methyl chloroformate.

-

Diastereomer Formation : The racemic acid is treated with a chiral amine (e.g., R-α-methylbenzylamine) to form two diastereomeric salts.

-

Crystallization and Separation : The less soluble L-enantiomer salt is isolated via fractional crystallization.

-

Acid Liberation : The salt is treated with a mineral acid (e.g., HCl) to yield free MOC-L-Terleu.

Resolving Agents and Conditions

Chiral amines such as R-1-phenylethylamine and cinchona alkaloids are preferred for their cost and selectivity. Optimal solvents include methanol or ethanol, with crystallization temperatures maintained at 0–5°C to enhance yield.

Table 1: Performance of Resolving Agents in Diastereomeric Salt Formation

| Resolving Agent | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| R-1-Phenylethylamine | Methanol | 68–72 | 99.2 |

| Cinchonidine | Ethanol | 65–70 | 99.5 |

Industrial Refinements

Patent CN103159647A highlights the use of amino acid esters (e.g., L-proline methyl ester) as resolving agents, achieving higher enantiomeric excess (ee > 99%) through optimized stoichiometry (1:1.2 acid-to-amine ratio). Key process parameters include:

-

Temperature Control : 20–25°C during salt formation to prevent epimerization.

-

Counterion Selection : Hydrochloric acid for efficient liberation without racemization.

Direct Carbamate Formation via Active Carbonate Intermediates

Reaction Mechanism

A streamlined approach involves direct N-methoxycarbonylation of L-tert-leucine using N-succinimidyl methyl carbonate (NSMC). This method bypasses resolution steps, enhancing atom economy.

Stepwise Process

-

Base Activation : L-tert-leucine is deprotonated with sodium bicarbonate in water at ≤20°C.

-

Carbamate Coupling : NSMC is added incrementally at 8–12°C to minimize hydrolysis.

-

Workup and Isolation : The product is extracted with ethyl acetate, crystallized via pH adjustment (pH 2–3), and dried.

Table 2: Optimization of Direct Carbamation

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| NSMC Equivalents | 1.1–1.2 | Maximizes conversion (98%) |

| Reaction Temperature | 8–12°C | Reduces byproduct formation |

| Solvent System | Eth acetate | Enhances crystallization |

Advantages Over Classical Methods

-

Reduced Steps : Eliminates resolution and salt-breaking steps.

-

Higher Purity : 99.8% purity achievable via controlled crystallization.

-

Scalability : Suitable for multi-kilogram batches with minimal waste.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for Industrial Feasibility

| Metric | Diastereomeric Resolution | Direct Carbamation |

|---|---|---|

| Steps | 4 | 2 |

| Cost (USD/kg) | 320–380 | 280–320 |

| Purity (%) | 99.2–99.5 | 99.8 |

| Environmental Impact | Moderate (solvent waste) | Low (aqueous base) |

The direct method outperforms resolution in cost and sustainability but requires precise temperature control to avoid NSMC degradation.

Industrial Scalability and Process Considerations

Key Challenges

Chemical Reactions Analysis

Types of Reactions

N-Methoxycarbonyl-L-tert-leucine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group.

Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products

Oxidation: Formation of oxo derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted amino acid derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

N-Methoxycarbonyl-L-tert-leucine is extensively utilized in the synthesis of several important drugs. Its applications include:

- HIV Protease Inhibitors : MOC-L-tert-leucine serves as a crucial intermediate in the synthesis of atazanavir, a well-known antiretroviral medication used for treating HIV/AIDS. The compound is integral to the synthetic pathways outlined in multiple patents, including US5849911 and WO2010146119, which describe its use in producing atazanavir and related compounds .

- Hepatitis C Treatments : Various patents have identified MOC-L-tert-leucine as a key intermediate for synthesizing compounds aimed at treating hepatitis C virus infections. This highlights its versatility in addressing different viral infections through medicinal chemistry .

- Other Pharmaceutical Intermediates : Beyond HIV and hepatitis C treatments, MOC-L-tert-leucine is involved in synthesizing other classes of medications, showcasing its broad utility in pharmaceutical applications .

Case Studies and Research Findings

Several studies and patents have documented the applications and synthesis of this compound:

- Case Study on Atazanavir Synthesis : A detailed examination of atazanavir's synthetic route highlights how MOC-L-tert-leucine is integrated into the process, demonstrating its importance in creating effective HIV treatments .

- Research on Hepatitis C Compounds : Patents such as WO2011004276 outline synthetic pathways involving MOC-L-tert-leucine for developing new antiviral agents against hepatitis C, showcasing ongoing research into expanding its applications in viral therapeutics .

Comparative Data Table

The following table summarizes the key applications and synthesis methods associated with this compound:

| Application Area | Key Compounds | Synthesis Method | Patent References |

|---|---|---|---|

| HIV Treatment | Atazanavir | Traditional (methyl chloroformate) | US5849911, WO2010146119 |

| Hepatitis C Treatment | Various antiviral agents | Green chemistry approaches | WO2011004276 |

| General Pharmaceutical Use | Multiple classes of drugs | Controlled temperature reactions | CN101391978, US20090270499 |

Mechanism of Action

The mechanism of action of N-Methoxycarbonyl-L-tert-leucine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of biologically active metabolites. It may also interact with receptors or transporters, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Physicochemical Properties :

- Molecular formula: C₈H₁₅NO₄; molecular weight: 203.21 g/mol .

- The tert-leucine moiety introduces steric hindrance, while the methoxycarbonyl group enhances stability under basic conditions but remains labile under acidic or enzymatic cleavage .

Comparison with Similar Compounds

N-Methoxycarbonyl-L-tert-leucine belongs to a class of carbamate-protected amino acids. Below is a detailed comparison with structurally or functionally analogous compounds:

Structural and Functional Analogues

Physicochemical Properties

| Property | This compound | Boc-L-leucine | Fmoc-L-tert-leucine |

|---|---|---|---|

| Molecular Weight | 203.21 g/mol | 217.27 g/mol | 353.41 g/mol |

| Solubility | Moderate in polar solvents | Low in water | Low in water |

| Stability | Stable in base; acid-labile | Acid-labile | Base-labile |

Notes on Comparative Analysis

- Steric Effects: The tert-leucine backbone in this compound provides superior steric shielding compared to linear amino acids like glycine, reducing racemization during peptide coupling .

- Industrial Scalability : Microreactor synthesis of this compound highlights its adaptability to high-throughput production, unlike Boc derivatives, which often require batch processing .

- Pharmaceutical Relevance : While Boc and Fmoc derivatives are versatile in general peptide synthesis, this compound’s role in atazanavir underscores its niche importance in antiviral therapeutics .

Q & A

Basic Research Questions

Q. What are the optimal laboratory-scale synthesis methods for N-Methoxycarbonyl-L-tert-leucine, and how can exothermic risks be mitigated?

- Methodological Answer : The reaction of methyl chloroformate with L-tert-leucine derivatives is highly exothermic, requiring controlled conditions. Calorimetric studies confirm significant heat release during carbamate formation . To mitigate risks, microreactors are recommended for enhanced heat dissipation. At a 1 g scale, a microreactor achieved 91% yield in 7 minutes, scaling to >1 kg in 12 hours with consistent safety .

- Key Parameters :

| Parameter | Value |

|---|---|

| Residence Time | 7 minutes |

| Yield | 91% |

| Scale-Up Capacity | 1 kg/12 h |

Q. How is this compound characterized for purity and structural integrity in academic research?

- Methodological Answer : Analytical techniques include:

- TLC : Monitor reaction progress using solvent systems tailored for polar carbamates (e.g., ethyl acetate/hexane mixtures) .

- NMR/IR : Confirm methoxycarbonyl group presence via carbonyl stretches (~1700 cm⁻¹ in IR) and characteristic proton shifts in ¹H NMR (e.g., tert-butyl singlet at δ 1.0–1.2 ppm) .

- HPLC-MS : Quantify impurities (e.g., unreacted L-tert-leucine) using reverse-phase columns and MS detection for molecular ion verification .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer :

- Liquid-Liquid Extraction : Separate unreacted amines using acidic aqueous phases (e.g., HCl) and organic solvents (e.g., dichloromethane).

- Crystallization : Recrystallize from ethanol/water mixtures to achieve high purity (>98%), leveraging the compound’s low solubility in cold water .

Advanced Research Questions

Q. How do continuous-flow microreactors compare to batch reactors in synthesizing this compound, particularly in terms of reaction kinetics and scalability?

- Methodological Answer : Microreactors enhance heat and mass transfer, reducing hot-spot formation. For example, batch processes may require extended cooling times, whereas microreactors achieve 155 g/h productivity at 1.4-minute residence times for analogous carbamates . Kinetic studies show pseudo-first-order behavior in microreactors due to improved mixing, enabling faster scale-up without compromising yield .

Q. What analytical challenges arise when quantifying trace impurities of this compound in drug development, and how are they resolved?

- Methodological Answer : Impurities like deprotected L-tert-leucine or methyl ester byproducts require sensitive detection. Strategies include:

- Derivatization : Use dansyl chloride to enhance UV detection of amine impurities .

- Chiral HPLC : Resolve enantiomeric impurities using cellulose-based columns, critical for maintaining stereochemical integrity in peptide synthesis .

Q. How does the tert-leucine backbone influence the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : The bulky tert-butyl group sterically stabilizes the carbamate against hydrolysis. Accelerated stability studies (e.g., 40°C/75% RH) show <5% degradation over 30 days in acidic conditions (pH 3), but rapid cleavage occurs in basic media (pH >10) via nucleophilic attack on the carbonyl .

Q. What mechanistic insights explain the regioselectivity of methoxycarbonyl protection in L-tert-leucine derivatives?

- Methodological Answer : The reaction proceeds via a two-step mechanism:

Nucleophilic Attack : The amine attacks methyl chloroformate, forming a tetrahedral intermediate.

Elimination : Chloride leaves, yielding the carbamate. Steric hindrance from the tert-butyl group directs protection exclusively to the α-amine, preventing side reactions .

Data Interpretation & Experimental Design

Q. How can researchers reconcile discrepancies in reported yields of this compound across different reaction scales?

- Methodological Answer : Yield variations often stem from heat dissipation inefficiencies in batch reactors. Statistical modeling (e.g., Design of Experiments) can optimize parameters like stoichiometry, solvent polarity, and mixing rates. For instance, increasing methyl chloroformate equivalents beyond 1.1× does not improve yields but raises impurity levels .

Q. What computational tools aid in predicting the reactivity of this compound in peptide coupling reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.